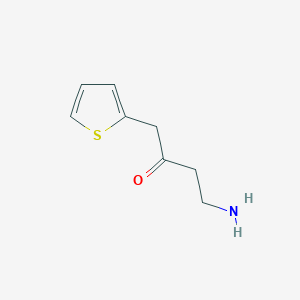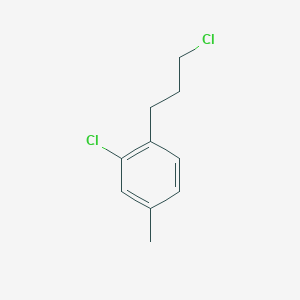
2-(Chloromethyl)-2-propyloxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-2-propyloxolane is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound is characterized by the presence of a chloromethyl group attached to the second carbon of the oxolane ring, along with a propyl group at the same position. It is a versatile intermediate used in various chemical syntheses and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2-propyloxolane typically involves the chloromethylation of 2-propyloxolane. One common method is the reaction of 2-propyloxolane with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the oxolane ring to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency.
化学反应分析
Types of Reactions
2-(Chloromethyl)-2-propyloxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles, such as amines, thiols, and alcohols, to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form oxirane derivatives or other oxidized products.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of 2-methyl-2-propyloxolane.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido, thiocyanato, or methoxy derivatives.
Oxidation: Formation of oxirane or other oxidized derivatives.
Reduction: Formation of 2-methyl-2-propyloxolane.
科学研究应用
2-(Chloromethyl)-2-propyloxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2-(Chloromethyl)-2-propyloxolane depends on the specific reactions it undergoes. In substitution reactions, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
2-(Bromomethyl)-2-propyloxolane: Similar structure but with a bromomethyl group instead of a chloromethyl group.
2-(Hydroxymethyl)-2-propyloxolane: Contains a hydroxymethyl group instead of a chloromethyl group.
2-(Methoxymethyl)-2-propyloxolane: Features a methoxymethyl group in place of the chloromethyl group.
Uniqueness
2-(Chloromethyl)-2-propyloxolane is unique due to its specific reactivity profile, particularly in substitution reactions where the chloromethyl group serves as an excellent leaving group. This makes it a valuable intermediate in the synthesis of a wide range of chemical compounds.
属性
分子式 |
C8H15ClO |
|---|---|
分子量 |
162.66 g/mol |
IUPAC 名称 |
2-(chloromethyl)-2-propyloxolane |
InChI |
InChI=1S/C8H15ClO/c1-2-4-8(7-9)5-3-6-10-8/h2-7H2,1H3 |
InChI 键 |
GCXSOMCUIMSPGQ-UHFFFAOYSA-N |
规范 SMILES |
CCCC1(CCCO1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


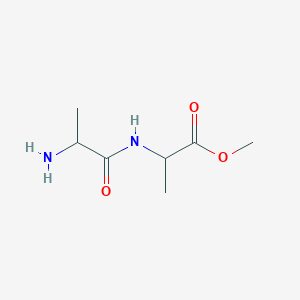
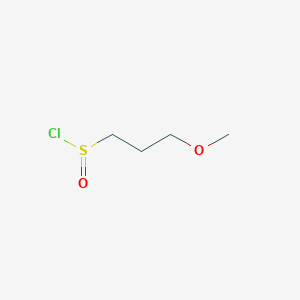
![[(2S,5R)-5-(2-Methylphenyl)oxan-2-yl]methanol](/img/structure/B13194746.png)
![5',5'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]](/img/structure/B13194752.png)



![3-[1-(4-Fluoro-2-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13194772.png)
![3-Oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13194775.png)
![N-[1-(2,4-Dimethylphenyl)ethyl]cyclopropanamine](/img/structure/B13194778.png)
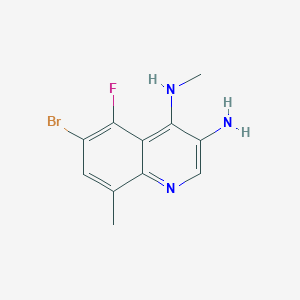
![N-[(3-Formylphenyl)methyl]-2-methylpropanamide](/img/structure/B13194810.png)
